
4-Chloro-N,N-dimethylaniline
Overview
Description
4-Chloro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-N,N-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of 4-chloroaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
4-Chloroaniline+Dimethyl Sulfate→this compound+Methanol
Another method involves the reaction of 4-chloronitrobenzene with dimethylamine under reducing conditions. The nitro group is first reduced to an amine, followed by alkylation with dimethylamine.
Industrial Production Methods
Industrial production of this compound typically involves the alkylation of 4-chloroaniline with methanol in the presence of an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Chemical Reactions
4-Chloro-N,N-dimethylaniline participates in several key chemical reactions:
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Oxidation: The compound can be oxidized to form quaternary ammonium compounds. This reaction typically involves water radical cations that facilitate the conversion of aromatic amines into their oxidized forms.
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Reduction: It can also be synthesized from precursor compounds through reduction reactions, particularly from nitro derivatives.
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Substitution: The chlorine atom in this compound can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
Reaction Mechanisms
The mechanisms underlying these reactions are influenced by the electronic properties imparted by the chlorine and dimethyl substituents:
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Oxidation Mechanism: In oxidation processes, the presence of chlorine enhances the electrophilicity of the aromatic ring, allowing for more effective interaction with oxidizing agents. Water radical cations play a crucial role in this transformation, which can lead to the formation of stable quaternary ammonium ions.
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Reduction Mechanism: When reducing nitro derivatives to form this compound, common reducing agents include hydrogen gas with a palladium catalyst. This method effectively converts nitro groups into amines.
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Substitution Mechanism: The chlorine atom can be substituted by nucleophiles under basic conditions. The reaction typically follows an mechanism due to the electron-withdrawing nature of the chlorine atom, which stabilizes negative charge during the transition state.
Key Research Findings
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A study highlighted that this compound can be oxidized to form quaternary ammonium cations effectively using ambient conditions, indicating its potential utility in green chemistry applications .
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Another investigation revealed that hydroxylation products could be generated through radical coupling reactions involving water microdroplets, showcasing a novel approach to functionalizing aromatic amines .
Comparison Table
Compound | Structure Description | Unique Features |
---|---|---|
N,N-Dimethylaniline | Lacks chlorine at para position | Less reactive in substitution reactions |
4-Bromo-N,N-dimethylaniline | Similar structure but with bromine | Different reactivity due to bromine's properties |
4-Ethynyl-N,N-dimethylaniline | Contains an ethynyl group | Alters chemical properties significantly |
Uniqueness of this compound
The presence of the chlorine atom significantly enhances its reactivity in electrophilic substitution reactions compared to its analogs, making it a valuable intermediate for various synthetic applications.
Scientific Research Applications
Dye Production
One of the primary applications of 4-Chloro-N,N-dimethylaniline is in the manufacture of dyes. Its structural properties allow it to act as an effective intermediate in synthesizing various azo and anthraquinone dyes. These dyes are widely used in textiles, inks, and plastics due to their vibrant colors and stability.
Pharmaceutical Development
This compound serves as a precursor in synthesizing pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic uses, including anti-inflammatory and analgesic properties. Research indicates that modifications to the amine structure can enhance biological activity, making it a valuable compound in drug discovery .
Chemical Intermediate
As a chemical intermediate, this compound plays a crucial role in organic synthesis. It is utilized in producing various organic compounds through reactions such as nucleophilic substitution and electrophilic aromatic substitution. This versatility makes it essential in developing new materials and chemicals across multiple industries .
Case Study 1: Synthesis of Azo Dyes
A study demonstrated the use of this compound in synthesizing azo dyes through diazotization followed by coupling reactions. The resulting azo compounds exhibited excellent dyeing properties on cotton fabrics, highlighting the compound's utility in textile applications .
Case Study 2: Toxicological Studies
Toxicological research has been conducted to evaluate the safety profile of this compound and its derivatives. In a two-year study involving F344/N rats, researchers administered varying doses of N,N-dimethylaniline (a related compound) to assess carcinogenic potential. Although results indicated some evidence of carcinogenic activity in male rats, further studies are needed to clarify the implications for human health .
Data Tables
Application | Description | Examples |
---|---|---|
Dye Production | Intermediate for synthesizing various dyes | Azo dyes, Anthraquinone dyes |
Pharmaceutical Development | Precursor for drugs with potential therapeutic effects | Anti-inflammatory agents |
Chemical Intermediate | Used in organic synthesis for producing diverse compounds | Nucleophilic substitutions |
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-dimethylaniline involves its interaction with various molecular targets. For instance, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate chemical transformations. The presence of the chlorine atom and dimethyl groups influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Bromo-N,N-dimethylaniline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-Ethynyl-N,N-dimethylaniline: Contains an ethynyl group, which significantly alters its chemical properties and applications
Uniqueness
4-Chloro-N,N-dimethylaniline is unique due to the presence of the chlorine atom, which enhances its reactivity in electrophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various chemical compounds.
Biological Activity
4-Chloro-N,N-dimethylaniline (CAS No. 698-69-1) is an aromatic amine that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and chemical synthesis. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and antioxidant properties, as well as its interactions with biological systems.
- Chemical Formula : C₈H₁₀ClN
- Molecular Weight : 155.63 g/mol
- Boiling Point : Not specified
- Log P (Octanol/Water Partition Coefficient) : Ranges from 2.19 to 3.11, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:
- Antibacterial Activity : In a study evaluating various derivatives of N,N-dimethylaniline, including 4-chloro variants, the compound showed a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that it possesses moderate to high antibacterial efficacy .
- Antifungal Activity : The compound also demonstrated antifungal properties, with effective inhibition observed in various fungal strains. The antifungal activity was assessed using microdilution methods, revealing that the compound could inhibit fungal growth at specific concentrations .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through DPPH radical scavenging assays. Results indicated that the compound exhibits moderate antioxidant activity, suggesting its potential role in mitigating oxidative stress in biological systems .
The mechanisms underlying the biological activities of this compound are complex and involve several pathways:
- Radical Scavenging : The compound's ability to scavenge free radicals contributes to its antioxidant properties. This mechanism is crucial for protecting cells from oxidative damage, which is implicated in various diseases .
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific cytochrome P450 enzymes (CYP1A2), which play a significant role in drug metabolism. This inhibition could impact the pharmacokinetics of co-administered drugs .
Case Studies
- Antibacterial Efficacy Study : A comparative study involving various Schiff base derivatives of N,N-dimethylaniline showed that 4-chloro derivatives exhibited superior antibacterial activity compared to their non-chlorinated counterparts. The study utilized a series of bacterial strains to determine the MIC values, highlighting the structural influence on biological activity .
- Electrochemical Oxidation Study : Research into the electrochemical behavior of N,N-dimethylaniline derivatives revealed that this compound undergoes rapid oxidation in microdroplets, producing radical cations that may enhance its reactivity and biological interactions . This finding suggests potential applications in catalysis and synthetic chemistry.
Summary Table of Biological Activities
Activity Type | Observed Effect | Methodology Used |
---|---|---|
Antibacterial | Moderate to high efficacy against bacteria | MIC determination |
Antifungal | Effective inhibition of fungal growth | Microdilution assays |
Antioxidant | Moderate radical scavenging activity | DPPH assay |
CYP Enzyme Inhibition | Inhibits CYP1A2 | Enzyme activity assays |
Q & A
Q. (Basic) What are the most efficient synthetic routes for 4-chloro-N,N-dimethylaniline, and how do yields vary with methodology?
The compound can be synthesized via:
- Pt/C-catalyzed methylation : Using 0.3 mol% Pt/C, 3.0 equivalents of formic acid, and 5.0 equivalents of PhSiH₃ in toluene at 80°C, achieving 96% yield. NMR data (δ 7.16 ppm for aromatic protons, δ 2.92 ppm for N–CH₃) confirm purity .
- Palladium-catalyzed cross-coupling : With CXium A ligand, 85% yield is obtained under Suzuki-Miyaura conditions .
- Chlorosulfonation attempts : Chlorosulfonic acid at 110°C yields 20% sulfonyl chloride byproduct, highlighting challenges in direct functionalization .
Low-yield methods (e.g., 17% via hypochlorite-mediated chlorination ) emphasize the need for optimized catalysts and stoichiometry.
Q. (Basic) How is this compound characterized structurally and spectroscopically?
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.16–6.63 ppm), with N–CH₃ as a singlet (δ 2.92 ppm). ¹³C NMR confirms quaternary carbon at δ 149.12 ppm .
- X-ray crystallography : Resolves meta-substitution patterns in derivatives (e.g., iodinated analogs) and validates computational models .
- GC-MS and IR : Used to identify byproducts (e.g., solvent insertion products during thermolysis) .
Q. (Basic) What safety protocols are recommended given its toxicological profile?
- Carcinogenicity : Limited evidence in rodents (splenic sarcomas in rats, forestomach papillomas in mice). IARC classifies it as Group 3 ("not classifiable as carcinogenic to humans") .
- Metabolism : N-demethylation and N-oxidation pathways require fume hood use and PPE to mitigate exposure .
Q. (Advanced) How does regioselectivity challenge functionalization of this compound?
- Iodination : Competitive ortho/meta/para substitution occurs (ratio 3.7:4.2:1.0). Meta dominance arises from sodium-zincate intermediates under TMP(H) mediation .
- Arylation : Pd catalysts favor para positions, but steric effects in toluidine derivatives shift selectivity to meta .
Mitigation : Use directing groups (e.g., sulfonyl chloride ) or computational modeling to predict sites .
Q. (Advanced) How can computational methods resolve conflicting reactivity data?
- DFT/HF calculations : Predict thermodynamic stability of intermediates (e.g., PhN=CH₂ in photocatalytic dimethylation ).
- Solvent effects : Onsager/PCM models explain yield discrepancies in polar vs. non-polar solvents (e.g., benzene thermolysis vs. toluene methylation) .
Q. (Advanced) What strategies address contradictory yield data in chlorination reactions?
- Catalyst optimization : Pt/C outperforms hypochlorite methods due to controlled electron transfer .
- Byproduct analysis : GC-MS identifies competing pathways (e.g., sulfonyl chloride formation vs. solvent insertion ).
Recommendation : Monitor reaction progress via in-situ NMR to adjust stoichiometry .
Q. (Advanced) How do photocatalytic and thermal methods compare for N,N-dimethylation?
- Pd/TiO₂ photocatalysis : Achieves 90% yield under UV light, suppressing dehalogenation via PhN=CH₂ intermediates .
- Thermal methods : Require higher temperatures (130°C in benzene), risking decomposition .
Trade-off : Photocatalysis offers milder conditions but demands specialized equipment.
Q. (Advanced) What analytical techniques identify and quantify byproducts?
- GC-MS with CI mode : Resolves regioisomers (e.g., iodinated derivatives) and detects solvent-adducts (m/z peaks at 228–245) .
- ¹H NMR kinetics : Tracks competing pathways (e.g., Stevens vs. Sommelet rearrangements in thermolysis) .
Q. (Advanced) How do solvent polarity and temperature affect reaction outcomes?
- Benzene thermolysis : Generates insertion products (14%) due to radical intermediates at 130°C .
- Toluene methylation : Polar aprotic solvents stabilize Pd catalysts, enhancing yields .
Q. (Advanced) What mechanistic insights explain failed chlorosulfonation attempts?
- Protonation effects : Amino group protonation under acidic conditions directs electrophilic substitution meta to the ammonium ion, limiting sulfonyl chloride formation .
- Alternative routes : Use pre-protected amines or non-acidic conditions to bypass competing pathways.
Properties
IUPAC Name |
4-chloro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONGEXNDPXANJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220099 | |
Record name | Benzenamine, 4-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-69-1 | |
Record name | 4-Chloro-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-chloro-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-N,N-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-N,N-dimethylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDJ2NX35FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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